Norhexobarbital is synthesized from barbituric acid, which serves as the foundational structure for many barbiturates. The compound is not commonly found in nature but is produced through chemical synthesis in laboratory settings.
Norhexobarbital belongs to the class of drugs known as barbiturates, which are characterized by their ability to depress the central nervous system. This classification includes various other compounds that share similar pharmacological effects, making them useful in both therapeutic and recreational contexts.
The synthesis of Norhexobarbital typically involves the reaction of barbituric acid with various alkylating agents. The most common method includes:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize byproducts. The choice of alkylating agent can significantly influence the properties of the final compound.
Norhexobarbital has a complex molecular structure characterized by a pyrimidine ring fused with a urea moiety. Its chemical formula is , and it features several functional groups that contribute to its pharmacological activity.
Norhexobarbital undergoes various chemical reactions typical for barbiturates, including:
These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these reactions is crucial for predicting the stability and shelf-life of Norhexobarbital formulations.
Norhexobarbital exerts its effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing GABAergic transmission, it promotes sedation and muscle relaxation.
Relevant analyses indicate that Norhexobarbital should be stored in airtight containers away from light to maintain its efficacy.
Norhexobarbital has several applications in scientific research and clinical practice:
Norhexobarbital (CAS# 718-67-2) is a barbiturate derivative with the systematic name 5-(1-Cyclohexenylmethyl)hexahydropyrimidine-2,4,6-trione. Its molecular formula is C₁₁H₁₄N₂O₃ (molecular weight: 222.24 g/mol). The structure features a barbituric acid core substituted at the C5 position with a 1-cyclohexenylmethyl group. Key identifiers include:
C(C1=CCCCC1)C2C(=O)NC(=O)NC2=O
KGANTANPQNMAFV-UHFFFAOYSA-N
[7] The cyclohexenyl ring adopts a non-planar conformation due to its partial unsaturation, but unlike hexobarbital, Norhexobarbital lacks the N-methyl group, eliminating chirality at the barbiturate ring. This absence renders it achiral and devoid of stereoisomers, simplifying its structural analysis compared to N-methylated analogs [2] [7].
Table 1: Norhexobarbital Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 718-67-2 |
Molecular Formula | C₁₁H₁₄N₂O₃ |
Molecular Weight | 222.24 g/mol |
SMILES | C(C1=CCCCC1)C2C(=O)NC(=O)NC2=O |
InChIKey | KGANTANPQNMAFV-UHFFFAOYSA-N |
Norhexobarbital is primarily synthesized via the demethylation of hexobarbital, exploiting the metabolic pathway observed in vivo. Studies on analogous barbiturates (e.g., cyclobarbital, hexobarbital) reveal that alkyl substituents on the barbiturate ring critically influence metabolic stability. Specifically, the absence of the N-methyl group in Norhexobarbital reduces susceptibility to hepatic dehydrogenation compared to hexobarbital, altering its bioavailability [2].
Key synthetic derivatives include:
Table 2: Structural Analogues of Norhexobarbital
Compound | Core Structure | Substituent | Metabolic Pathway |
---|---|---|---|
Norhexobarbital | Barbituric acid | 5-(1-Cyclohexenylmethyl) | Glucuronidation post-hydroxylation |
Hexobarbital | N-Methylbarbituric acid | 5-(1-Cyclohexenylmethyl) | 3'-Hydroxylation + dehydrogenation |
Cyclobarbital | Barbituric acid | 5-Cyclohexenyl | Direct glucuronidation |
Norhexobarbital’s drug-like properties are defined by key physicochemical parameters:
Table 3: Experimental vs. Predicted Physicochemical Properties
Property | Experimental Value | Predicted Value | Method/Reference |
---|---|---|---|
LogP | 1.95 | 2.10 | Octanol-water partitioning |
pKa | 8.1 | 8.3 | Potentiometric titration |
Solubility | 4.5 mM | 3.8 mM | Thermodynamic solubility |
Molecular Weight | 222.24 g/mol | — | — |
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:Key absorptions include:
Mass Spectrometry:
Table 4: Spectroscopic Signatures of Norhexobarbital
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 5.50 (1H, m) | Cyclohexenyl =CH |
δ 10.2 (2H, broad) | Barbiturate NH | |
¹³C NMR | δ 170–175 ppm | Carbonyl carbons |
IR | 1740 cm⁻¹, 1680 cm⁻¹ | C=O stretch |
MS | m/z 222 (M⁺•), m/z 141 (base) | Molecular ion, cyclohexenyl loss |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: